

Isotopic Purity of Formamide-13C,15N: A Technical Guide

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Compound of Interest

Compound Name: Formamide-13C,15N

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of doubly labeled **Formamide-13C,15N**. This valuable synthetic intermediate and metabolic tracer is crucial for a range of applications, from the synthesis of isotopically labeled pharmaceuticals to advanced metabolic flux analysis. This guide details the synthesis, purification, and analytical methodologies used to ensure high isotopic enrichment and chemical purity.

Quantitative Data Summary

The isotopic and chemical purity of commercially available **Formamide-13C,15N** is critical for its effective use. The following table summarizes typical product specifications from leading suppliers.

Parameter	Specification
Isotopic Enrichment	
13C Atom %	≥ 99%
15N Atom %	≥ 98%
Chemical Purity	
Purity (by NMR/GC)	≥ 98%
Physical Properties	
Molecular Weight	47.03 g/mol
Appearance	Colorless liquid
Boiling Point	210 °C (lit.)
Melting Point	2-3 °C (lit.)
Density	1.183 g/mL at 25 °C

Data sourced from commercial suppliers of Formamide-¹³C,¹⁵N.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Formamide-13C,15N** are provided below. These protocols are representative of standard laboratory practices for the production and quality control of isotopically labeled small molecules.

Synthesis of Formamide-13C,15N

The synthesis of **Formamide-13C,15N** is typically achieved through the reaction of isotopically enriched precursors, namely [13C]formic acid and [15N]ammonia. The following is a representative protocol.

Materials:

- [13C]Formic acid (99 atom % 13C)

- [15N]Ammonia gas (98 atom % 15N)
- Anhydrous reaction vessel with a cooling system
- Distillation apparatus

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a thermometer is placed in an ice-water bath to manage the exothermic reaction.
- **Introduction of Reactants:** A molar excess of [13C]formic acid is added to the reaction flask. Dry [15N]ammonia gas is then bubbled through the formic acid. The reaction is highly exothermic and the temperature should be maintained below 40°C.
- **Formation of Ammonium Formate-13C,15N:** The reaction between formic acid and ammonia forms ammonium formate-13C,15N as an intermediate. This reaction is typically complete within 30-60 minutes.
- **Dehydration:** The reaction mixture is then slowly heated to approximately 150-180°C. During this heating phase, the stream of [15N]ammonia gas is maintained, albeit at a reduced flow rate. Water is eliminated from the ammonium formate-13C,15N, yielding **Formamide-13C,15N**. The water is collected in the condenser.
- **Reaction Completion:** The reaction is considered complete when no more water distills over. The crude **Formamide-13C,15N** product will be a brownish liquid.

Purification of Formamide-13C,15N

To achieve high chemical purity, the crude **Formamide-13C,15N** must be purified to remove unreacted starting materials, water, and any side products. Vacuum distillation is a common and effective method.

Materials:

- Crude **Formamide-13C,15N**

- Vacuum distillation apparatus
- Heating mantle
- Cold trap

Procedure:

- Apparatus Setup: A vacuum distillation apparatus is assembled. It is crucial to ensure all glassware is thoroughly dried to prevent contamination of the final product with water.
- Distillation: The crude **Formamide-13C,15N** is transferred to the distillation flask. The system is evacuated to a pressure of approximately 10-20 mmHg. The flask is then gently heated.
- Fraction Collection: The fraction distilling at the appropriate temperature for formamide under the applied vacuum is collected. The boiling point will be significantly lower than the atmospheric boiling point of 210°C.
- Product Handling: The purified **Formamide-13C,15N** is collected in a pre-weighed, dry receiving flask. The purified product should be a clear, colorless liquid. It should be stored in an airtight container, protected from light and moisture, to prevent degradation.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry is a definitive technique for determining the isotopic enrichment of labeled compounds.

Instrumentation:

- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI or APCI).

Procedure:

- Sample Preparation: A dilute solution of the purified **Formamide-13C,15N** is prepared in a suitable solvent (e.g., methanol or acetonitrile).

- Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired in positive ion mode. The protonated molecule, $[M+H]^+$, will be observed.
- Data Analysis:
 - The theoretical exact mass of the unlabeled formamide ($[^{12}CH_3^{14}NO+H]^+$) is 46.0290.
 - The theoretical exact mass of the doubly labeled formamide ($[^{13}CH_3^{15}NO+H]^+$) is 48.0324.
 - The relative intensities of the ion peaks corresponding to the unlabeled, singly labeled (^{13}C or ^{15}N), and doubly labeled species are measured.
 - The isotopic purity is calculated by determining the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all isotopologues. Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule should be applied for precise quantification.

Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and determining the chemical and isotopic purity of **Formamide- $^{13}C,^{15}N$** .

Instrumentation:

- High-field NMR spectrometer equipped with probes for 1H , ^{13}C , and ^{15}N detection.

Sample Preparation:

- The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).

1H NMR Analysis:

- The 1H NMR spectrum will show signals for the formyl proton ($-CHO$) and the amide protons ($-NH_2$).

- The formyl proton will appear as a doublet due to coupling with the ^{13}C nucleus ($1J_{\text{CH}}$). The magnitude of this coupling constant is indicative of the C-H bond.
- The amide protons will be coupled to the ^{15}N nucleus ($1J_{\text{NH}}$), resulting in a doublet.
- The presence and integration of any impurity signals can be used to determine chemical purity.

^{13}C NMR Analysis:

- A single resonance is expected for the carbonyl carbon.
- The high enrichment in ^{13}C will result in a strong signal. The presence of a small signal at the chemical shift of the ^{12}C isotopologue can be used to quantify the ^{13}C enrichment.

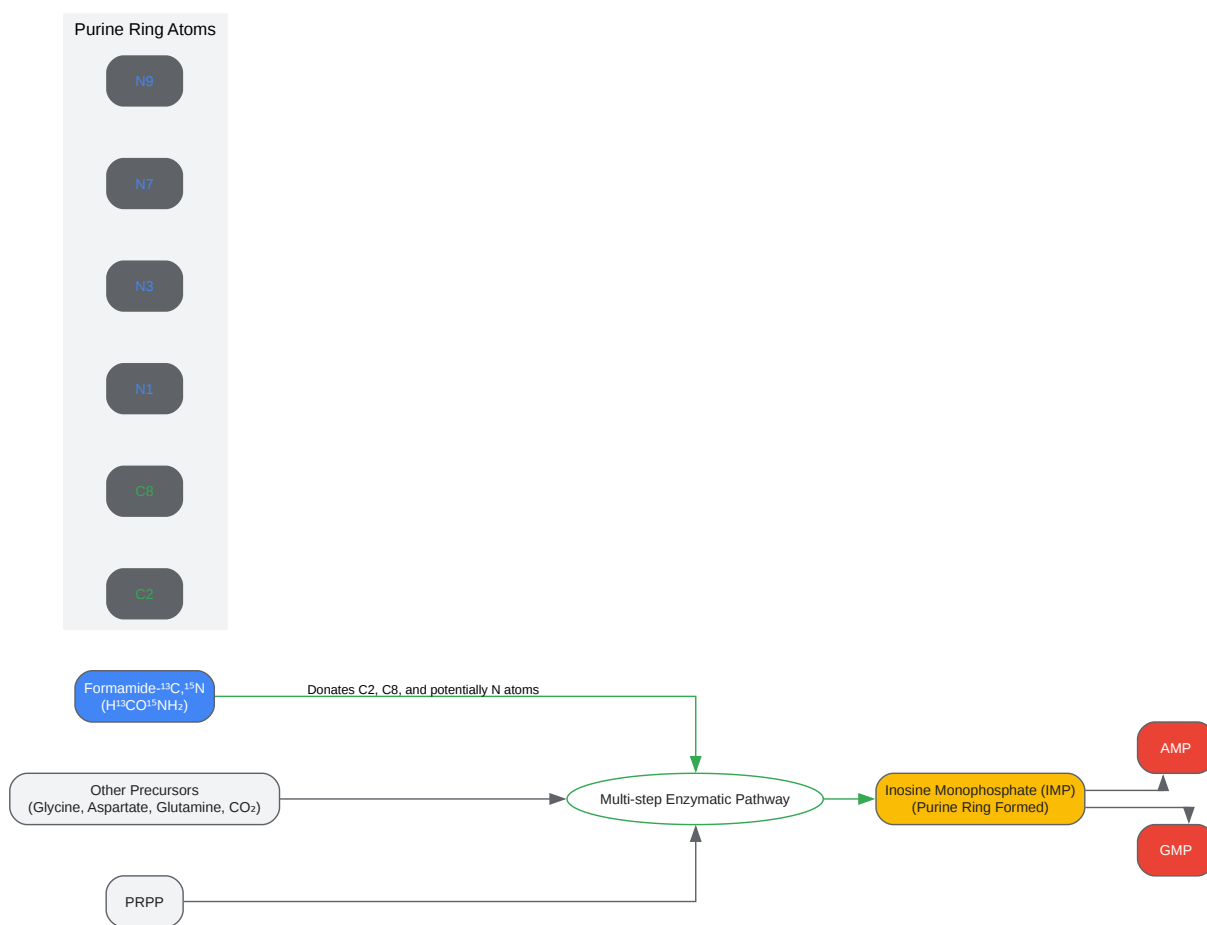
^{15}N NMR Analysis:

- A single resonance is expected for the amide nitrogen.
- The signal will be a triplet due to coupling with the two amide protons ($1J_{\text{NH}}$).
- Similar to the ^{13}C NMR, the high ^{15}N enrichment will produce a strong signal, and comparison with any residual ^{14}N signal (which is typically very broad) can provide an estimate of isotopic purity. Neat formamide is often used as an external reference standard for ^{15}N NMR.^[2]

Visualization of a Key Application

Formamide- ^{13}C , ^{15}N is a valuable precursor for the synthesis of isotopically labeled biomolecules, such as purines, for use in metabolic studies. The diagram below illustrates the potential incorporation of the ^{13}C and ^{15}N atoms from formamide into the purine ring during de novo purine synthesis. This pathway is fundamental to the production of nucleotides for DNA and RNA synthesis.

Potential Incorporation of Labeled Formamide in de Novo Purine Synthesis

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Caption: Incorporation of labeled atoms from Formamide- ^{13}C , ^{15}N into the purine ring.

This guide provides a foundational understanding of the synthesis, purification, and analytical characterization of **Formamide-13C,15N**. The high isotopic and chemical purity of this compound is paramount for its successful application in the synthesis of complex labeled molecules and in sensitive metabolic tracer studies. Researchers and drug development professionals can use this information to effectively utilize **Formamide-13C,15N** in their work.

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